[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(2-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFOMUWVPHSSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" approach is the most widely used and efficient method to construct 1,2,3-triazole rings with high regioselectivity and yield. The general procedure involves:
- Reacting a 2-fluorophenyl azide or alkyne derivative with an alkyne or azide counterpart, respectively.
- Using copper(I) catalysts, often generated in situ from copper(II) sulfate and sodium ascorbate, to promote the 1,3-dipolar cycloaddition.
- Conducting the reaction in a mixed solvent system such as water and dimethyl sulfoxide (DMSO) at room temperature or mild heating.
This method yields 1-(2-fluorophenyl)-1,2,3-triazole intermediates with the triazole ring formed at the 1,4-positions regioselectively.
Introduction of the Hydroxymethyl Group
The hydroxymethyl substituent at the 4-position can be introduced by:
- Reduction of a formyl or aldehyde precursor attached to the triazole ring using reducing agents such as sodium borohydride (NaBH4).
- Direct functionalization of the triazole ring via nucleophilic substitution or by using hydroxymethyl-containing alkynes or azides in the initial cycloaddition step.
Alternative Synthetic Routes
Other methods include:
- 1,3-Dipolar cycloaddition of sodium azide to nitriles in the presence of ammonium chloride as a phase-transfer catalyst to form triazole derivatives, which can be further functionalized to methanol derivatives.
- Multi-step synthesis involving acylation, rearrangement, and heterocyclization steps to build complex triazole-containing molecules, which may be adapted to prepare the target compound.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Azide-Alkyne Cycloaddition | CuSO4 + Sodium Ascorbate, H2O/DMSO, RT or mild heat | High regioselectivity, mild conditions |
| Reduction to Hydroxymethyl | NaBH4 in methanol or ethanol | Selective reduction of aldehyde groups |
| Alternative cycloaddition | Sodium azide, nitriles, NH4Cl, phase-transfer catalyst | Useful for triazole ring formation |
Research Findings and Yields
- The CuAAC method typically affords yields above 80% for triazole formation, with regioselectivity favoring 1,4-disubstituted triazoles.
- Reduction steps to convert aldehyde intermediates to hydroxymethyl derivatives proceed efficiently under mild conditions with sodium borohydride, yielding the target compound in 70-90% yield.
- Phase-transfer catalyzed cycloaddition of sodium azide to nitriles has been demonstrated to yield triazole derivatives with moderate to good yields (50-75%), which can be further functionalized to hydroxymethyl derivatives.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cycloaddition of azide and alkyne, reduction of aldehyde to hydroxymethyl | High regioselectivity, mild conditions, high yield | Requires copper catalyst, possible metal contamination |
| Sodium Azide Cycloaddition to Nitriles | 1,3-Dipolar cycloaddition with phase-transfer catalysis | Simple reagents, moderate yield | Longer reaction times, lower regioselectivity |
| Multi-step Acylation and Rearrangement | Acylation, Baker–Venkataraman rearrangement, heterocyclization | Access to complex derivatives | Multi-step, moderate overall yield |
Chemical Reactions Analysis
Types of Reactions
[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanone.
Reduction: Formation of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methane.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. Specifically, [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol has been shown to inhibit cancer cell proliferation by inducing apoptosis and blocking critical signaling pathways such as Notch-Akt in breast cancer cells . This mechanism suggests potential for development as a therapeutic agent against various cancers.
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activities. Studies indicate that this compound exhibits effectiveness against a range of bacterial and fungal strains. The presence of the fluorophenyl group enhances its interaction with microbial targets, potentially leading to improved efficacy compared to other triazole derivatives .
Pharmacological Studies
Pharmacological assessments have highlighted the compound's ability to modulate various biological pathways, making it a candidate for further investigation in drug development. Its role in affecting cellular mechanisms could be pivotal in creating new therapeutic agents for diseases beyond cancer, including inflammatory and metabolic disorders .
Agricultural Applications
Pesticide Development
The triazole structure is prevalent in agricultural chemistry due to its fungicidal properties. Compounds similar to this compound have been explored as potential fungicides that can protect crops from fungal diseases without harming beneficial microorganisms . The incorporation of the fluorine atom may enhance the stability and effectiveness of these compounds under field conditions.
Herbicide Research
Recent studies have suggested that triazole derivatives can also serve as herbicides. Their ability to disrupt specific biochemical pathways in plants makes them suitable candidates for developing selective herbicides that target unwanted vegetation while preserving crop health .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. The incorporation of triazole units into polymer chains can improve thermal stability and mechanical strength, making them suitable for advanced applications in coatings and composites .
Nanotechnology Applications
The compound's unique chemical structure allows it to be integrated into nanomaterials for drug delivery systems. By functionalizing nanoparticles with triazole groups, researchers can create targeted delivery vehicles that enhance the bioavailability of drugs while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity. The fluorophenyl group enhances its binding affinity to target proteins, making it a potent compound in various biological assays.
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthetic yields, physical properties, and bioactivity.
Structural Analogues and Substituent Effects
Key Observations :
- Fluorine Position : The 2-fluorophenyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethyl) while maintaining metabolic stability .
- Chlorine vs.
- Electron-Withdrawing Groups : Trifluoromethyl-substituted analogs (e.g., CAS 716361-91-0) show stronger electronic effects, which may enhance interactions with hydrophobic enzyme pockets .
Key Observations :
- Higher yields (96%) are observed for trifluoromethylated analogs, likely due to the electron-deficient alkyne accelerating cycloaddition .
Physical Properties
Key Observations :
- The target compound’s melting point (107–109°C) is intermediate, reflecting a balance between fluorine’s electronegativity and the hydroxymethyl group’s polarity .
- Chlorinated analogs exhibit higher melting points, likely due to stronger intermolecular forces (e.g., halogen bonding) .
Key Observations :
- Fluorophenyl triazoles demonstrate variable potency depending on substitution patterns. For example, 3-fluorophenyl analogs show moderate cytotoxicity (IC50 = 45.1 µM), while brominated derivatives exhibit stronger EGFR inhibition (IC50 = 3.20 µM) .
Biological Activity
[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol, a compound belonging to the triazole class, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a triazole ring bonded to a fluorophenyl group and a hydroxymethyl group. The synthesis typically involves:
- Formation of the Triazole Ring : Achieved through a click chemistry reaction involving an azide and an alkyne.
- Nucleophilic Substitution : Introduction of the fluorophenyl group via nucleophilic aromatic substitution.
- Methylation : Adding the hydroxymethyl group through methylating agents like methyl iodide.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. A notable study demonstrated that related compounds can induce apoptosis in cancer cells by:
- Increasing Reactive Oxygen Species (ROS) : Leading to oxidative stress.
- Inhibiting Key Signaling Pathways : Such as the Notch-AKT pathway, which is crucial for cell survival and proliferation.
For example, ZQL-4c, a derivative of the triazole family, was found to inhibit breast cancer cell proliferation effectively by inducing G2/M phase arrest and apoptosis through ROS generation and signaling pathway suppression .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.
- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis.
Case Studies
Several studies have investigated the biological activities of triazole derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:
- Reacting 2-fluoroaniline-derived azides with propargyl alcohol under Cu(OAc)₂ catalysis .
- Isolation as a light brown oil with a yield of 12%, indicating room for optimization .
- Yield Improvement Strategies :
- Use of polar aprotic solvents (e.g., THF) with triethylamine (TEA) as a base .
- Microwave-assisted synthesis to accelerate reaction kinetics .
- Comparative yields for analogous triazoles (e.g., bromophenyl derivatives) suggest steric/electronic effects of fluorine may limit efficiency .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 7.35–8.31 ppm) and the hydroxymethyl group (δ 4.78 ppm) .
- LCMS : Molecular ion peak at m/z 194.1 [M + H]⁺ confirms molecular weight .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H⋯N interactions in crystal packing) .
- Purity Validation : Reverse-phase HPLC with UV detection (λ = 254 nm) .
Q. What in vitro assays are used to evaluate the biological activity of triazole derivatives like this compound?
- Methodological Answer :
- Enzyme Inhibition : Testing against Notum carboxylesterase (IC₅₀ determination via fluorometric assays) .
- Anticancer Screening : MTT assays on HeLa, MCF-7, and A549 cell lines, with IC₅₀ values compared to doxorubicin .
- HDAC Inhibition : Fluorogenic substrate-based assays for histone deacetylase (HDAC) isoforms .
Advanced Research Questions
Q. How does the fluorine substituent influence electronic properties and binding interactions in pharmacological applications?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity enhances triazole ring electron deficiency, affecting π-π stacking in enzyme active sites (e.g., Notum’s hydrophobic pocket) .
- Comparative SAR : Chlorophenyl analogs show lower potency (Notum IC₅₀ > 10 μM vs. fluorophenyl’s submicromolar activity), highlighting fluorine’s role in target engagement .
- Computational Modeling : Density Functional Theory (DFT) calculations quantify charge distribution and frontier molecular orbitals .
Q. What crystallographic methodologies are used to resolve structural ambiguities, and how does SHELX software enhance refinement?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 295 K .
- SHELXL Refinement :
- Twin refinement for high-resolution data with R factor < 0.063 .
- Hydrogen-bond restraints (e.g., O–H⋯N) to stabilize disordered moieties .
- Validation Tools : PLATON for symmetry checks and Coot for model rebuilding .
Q. How can structural modifications enhance biological activity, and what synthetic strategies enable these changes?
- Methodological Answer :
- Oxidation to Aldehyde : Jones reagent (CrO₃/H₂SO₄) converts the hydroxymethyl group to a formyl moiety, enabling Schiff base formation for extended conjugates .
- Phosphonate Functionalization : Appel reaction with PCl₃ followed by Michaelis-Becker phosphorylation introduces charged groups for improved solubility .
- Biological Impact : Aldehyde derivatives show 3–5× higher HDAC2 inhibition (IC₅₀ ~1.2 μM) compared to the parent alcohol .
Q. How can researchers resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Normalize cell viability assays using internal controls (e.g., ATP quantification for MTT) .
- Purity Verification : Re-characterize batches via ¹H NMR and HPLC to exclude impurities .
- Meta-Analysis : Compare substituent effects (e.g., 4-bromophenyl vs. 2-fluorophenyl) across published IC₅₀ datasets .
Q. What computational tools support structure-activity relationship (SAR) analysis for triazole-based inhibitors?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide for predicting binding poses in Notum (PDB: 4HJO) or EGFR (PDB: 4HJO) .
- MD Simulations : GROMACS for assessing ligand-protein stability over 100-ns trajectories .
- QSAR Models : CoMFA/CoMSIA to correlate substituent parameters (Hammett σ) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
